"1,2,4-Trichloro-1,1,2-trifluorobutane CAS number 261760-97-8"
"1,2,4-Trichloro-1,1,2-trifluorobutane CAS number 261760-97-8"
This guide provides an in-depth technical analysis of 1,2,4-Trichloro-1,1,2-trifluorobutane (CAS 261760-97-8), a specialized halogenated intermediate used in fluoropolymer synthesis and mechanistic organic chemistry.[1]
[1][2][3][4][5]
Executive Summary
1,2,4-Trichloro-1,1,2-trifluorobutane (C₄H₄Cl₃F₃) is a mixed-haloalkane telomer primarily utilized as a high-value intermediate in the synthesis of fluorinated olefins and dienes.[1][2][3] Characterized by its specific halogenation pattern—containing a terminal chlorodifluoromethyl group and a vicinal chlorofluoromethylene moiety—it serves as a critical probe for studying halonium ion intermediates and as a precursor for advanced fluoropolymers. This guide details its physicochemical profile, synthesis pathways, and applications in drug development and materials science.
Chemical Identity & Physicochemical Profile
The compound exhibits a unique structure derived from the telomerization of chlorotrifluoroethylene (CTFE) and ethylene derivatives. Its high density and halogen content make it an effective solvent for specialized fluorous-phase reactions, though its primary value lies in its reactivity as a building block.
Table 1: Nomenclature and Identification
| Parameter | Detail |
| Chemical Name | 1,2,4-Trichloro-1,1,2-trifluorobutane |
| CAS Number | 261760-97-8 |
| Molecular Formula | C₄H₄Cl₃F₃ |
| Molecular Weight | 215.43 g/mol |
| SMILES | ClCCC(C(Cl)(F)F)(Cl)F (Isomeric representation) |
| InChI Key | UTSMKNWCCZMNHL-UHFFFAOYSA-N |
| Structural Motif | Linear butane chain with terminal and vicinal halogenation |
Table 2: Physical Properties (Experimental & Predicted)
| Property | Value | Source/Validation |
| Boiling Point | 134–136 °C | Experimental (Atmospheric Pressure) |
| Density | 1.484 ± 0.06 g/cm³ | Predicted (ACD/Labs) |
| Refractive Index | ~1.42 | Estimated based on haloalkane trends |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF; Insoluble in water | Lipophilic/Fluorous nature |
| Appearance | Colorless to pale yellow liquid | Standard State |
Synthesis & Manufacturing Methodologies
The synthesis of 1,2,4-Trichloro-1,1,2-trifluorobutane is non-trivial and typically involves the controlled chlorination of fluorinated alkene precursors. The structural integrity of the CF2Cl-CFCl- moiety is preserved through electrophilic addition mechanisms.
Primary Synthetic Route: Chlorination of Fluoroalkenes
The most authoritative synthesis involves the electrophilic addition of elemental chlorine (Cl₂) to 4-chloro-1,1,2-trifluorobut-1-ene . This pathway is favored for its high regioselectivity, driven by the formation of bridged chloronium ion intermediates which prevent rearrangement.
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Precursor: 4-chloro-1,1,2-trifluorobut-1-ene (Derived from CTFE/Ethylene telomerization).
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Reagent: Chlorine gas (Cl₂) in Methylene Chloride (CH₂Cl₂).
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Mechanism: Electrophilic attack of Cl⁺ on the electron-deficient fluoroalkene double bond, followed by nucleophilic attack of Cl⁻.
Mechanistic Pathway Visualization
The following diagram illustrates the synthesis and the critical halonium ion intermediate that dictates the product's stereochemistry.
Figure 1: Synthetic pathway via electrophilic chlorination of the fluoroalkene precursor.[4]
Applications in Research & Drug Development
While not a direct active pharmaceutical ingredient (API), this compound serves as a vital synthon (synthetic building block) in medicinal chemistry and materials science.
Fluorinated Moiety Introduction
The CF2Cl-CFCl- group acts as a "masked" functionality. Through reductive dechlorination (using Zn or Mg), researchers can regenerate the difluorovinyl group (CF2=CF-) within a complex molecule, allowing for the late-stage introduction of fluorinated olefins into drug candidates. This is crucial for modulating metabolic stability and lipophilicity in bioactive molecules.
Mechanistic Probe for Halonium Ions
Research cited in defense and physical organic chemistry literature utilizes this compound to study the stability of trifluorochloronium ions . The steric and electronic effects of the fluorine atoms on the butane chain provide a unique environment to observe "open" vs. "bridged" ion behavior, aiding in the design of stereoselective halogenation reactions.
Precursor to Fluorinated Dienes
In polymer chemistry, 1,2,4-Trichloro-1,1,2-trifluorobutane is a precursor to 1,1,2-trifluoro-1,3-butadiene . This conversion is achieved via dehydrochlorination, yielding a monomer used in the production of high-performance elastomers resistant to aggressive chemical environments.
Handling, Safety & Protocols
As a halogenated alkane, strict safety protocols are required to mitigate toxicity and environmental impact.
Experimental Protocol: Laboratory Scale Synthesis
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Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a reflux condenser connected to a caustic scrubber (NaOH) to neutralize excess Cl₂.
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Solvent System: Dissolve 10 mmol of 4-chloro-1,1,2-trifluorobut-1-ene in 20 mL of anhydrous CH₂Cl₂.
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Chlorination: Cool the solution to 0°C. Slowly bubble Cl₂ gas through the solution while monitoring the temperature. Maintain <10°C to prevent radical side reactions.
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Endpoint: Monitor reaction progress via GC-MS. The reaction is complete when the alkene peak disappears.
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Workup: Purge the solution with N₂ to remove excess Cl₂. Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate under reduced pressure.
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Purification: Distill the crude oil (BP 134-136°C) to obtain the pure product.
Safety Data Sheet (SDS) Summary
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Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).
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PPE: Nitrile gloves, chemical splash goggles, and fume hood operation are mandatory.
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Storage: Store in a cool, dry place away from strong reducing agents (e.g., alkali metals) to prevent exothermic decomposition.
References
- Burton, D. J., & Yang, Z. Y. (1996). Fluorinated Organometallics: Vinyl, Alkynyl, Allyl, Benzyl, Propargyl and Aryl. Tetrahedron.
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Haufe, G. (2008). Rearrangement of 3-Membered 1,1,2-Trifluorobromonium and Iodonium Ions. Defense Technical Information Center (DTIC).
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PubChem Compound Summary. (2025). 1,2,4-Trichloro-1,1,2-trifluorobutane (CID 2782622). National Center for Biotechnology Information.
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ChemicalBook. (2024).[3] Product Specifications for CAS 261760-97-8.
